molecular formula C14H13BrN2O3 B14778761 3-(5-Bromo-1-oxo-1,3-dihydro-isoindol-2-yl)-3-methyl-piperidine-2,6-dione

3-(5-Bromo-1-oxo-1,3-dihydro-isoindol-2-yl)-3-methyl-piperidine-2,6-dione

Cat. No.: B14778761
M. Wt: 337.17 g/mol
InChI Key: XCAHQACNTDANCE-UHFFFAOYSA-N
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Description

3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom, an isoindolinone moiety, and a piperidine-2,6-dione core. It is often used in scientific research due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The compound’s bromine atom and isoindolinone moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione stands out due to its unique combination of a bromine atom and a piperidine-2,6-dione core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

3-(6-bromo-3-oxo-1H-isoindol-2-yl)-3-methylpiperidine-2,6-dione

InChI

InChI=1S/C14H13BrN2O3/c1-14(5-4-11(18)16-13(14)20)17-7-8-6-9(15)2-3-10(8)12(17)19/h2-3,6H,4-5,7H2,1H3,(H,16,18,20)

InChI Key

XCAHQACNTDANCE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)NC1=O)N2CC3=C(C2=O)C=CC(=C3)Br

Origin of Product

United States

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